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Compound of Interest

Compound Name: 1-Methoxy-4-propylbenzene

Cat. No.: B087226

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the
structural elucidation of organic molecules. It provides detailed information about the chemical
environment, connectivity, and dynamics of atoms within a molecule. This document provides
detailed application notes and protocols for the NMR spectroscopic analysis of 1-Methoxy-4-
propylbenzene, a common organic compound used as a flavoring agent and in the synthesis
of other organic compounds.

Data Presentation

The following tables summarize the *H and 3C NMR spectral data for 1-Methoxy-4-
propylbenzene.

Table 1: *H NMR Data for 1-Methoxy-4-propylbenzene (CDCIs, 400 MHz)
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Table 2: 3C NMR Data for 1-Methoxy-4-propylbenzene (CDCIs, 100 MHz)

Chemical Shift (6) ppm

Assignment

157.9 C-O (aromaitic)
134.9 C-propyl (aromatic)
129.4 CH (aromatic)
113.7 CH (aromatic)

55.2 -OCHs

37.3 -CHz- (benzylic)
24.8 -CHz- (middle)
13.9 -CHs

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra of 1-Methoxy-4-propylbenzene is

provided below. Instrument-specific parameters may require optimization.
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1. Sample Preparation
e Materials:

o 1-Methoxy-4-propylbenzene (5-10 mg for *H NMR, 20-50 mg for 33C NMR)

[¢]

Deuterated solvent (e.g., Chloroform-d, CDCIs)

5 mm NMR tubes

[e]

o

Pasteur pipette and bulb

[¢]

Glass wool or cotton plug

[¢]

Vortex mixer (optional)
e Procedure:

o Weigh the required amount of 1-Methoxy-4-propylbenzene and transfer it to a clean, dry
vial.

o Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
o Gently swirl or vortex the vial to dissolve the sample completely.
o Place a small plug of glass wool or cotton into a Pasteur pipette.

o Filter the sample solution through the plugged pipette directly into a clean 5 mm NMR tube
to remove any particulate matter.[1]

o Ensure the solvent height in the NMR tube is approximately 4-5 cm.
o Cap the NMR tube securely.

2. NMR Data Acquisition

e Instrumentation:

o A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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e General Parameters:

o Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.
Perform automatic or manual shimming to optimize the magnetic field homogeneity.

o H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

Number of scans: 8-16 scans are typically sufficient.

Relaxation delay (d1): 1-2 seconds.

Acquisition time: 2-4 seconds.

Spectral width: A range of -2 to 12 ppm is generally adequate.

o 13C NMR Acquisition:

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of scans: 128-1024 scans, depending on the sample concentration.

Relaxation delay (d1): 2 seconds.

Acquisition time: 1-2 seconds.

Spectral width: A range of 0 to 220 ppm is appropriate.

3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum manually or automatically.

Calibrate the chemical shift scale. For CDCls, the residual solvent peak is at 7.26 ppm for *H
NMR and 77.16 ppm for 133C NMR.

Integrate the peaks in the *H NMR spectrum.
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e Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei in the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for NMR analysis and the structural
elucidation of 1-Methoxy-4-propylbenzene.
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Caption: Workflow for NMR Sample Preparation and Analysis.
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Caption: Logical Relationships for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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